Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate

medicinal chemistry kinase inhibitors SAR studies

Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS 83179-01-5) is the exact ethyl ester intermediate used in the published J. Med. Chem. 2004 synthesis of Src kinase inhibitors. Using the methyl ester analog or non-chlorinated cores can derail established SNAr reaction kinetics and downstream pharmacokinetic profiles. This lot provides the documented route fidelity and reactive C7-Cl handle essential for SAR expansion. • Published Route Alignment: Three-step ester→acid→amide→nitrile sequence optimized specifically for the ethyl ester, ensuring direct replication of Wyeth Research protocols. • Synthetic Utility: C7-Cl enables efficient SNAr diversification with amines or thiophenols; compatible with one-pot SNAr-CuAAC sequences for triazole library synthesis. • Supply Chain Integrity: 97% purity with batch-specific NMR, HPLC, and GC documentation supports GLP/GMP intermediate sourcing and regulatory filing consistency.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
CAS No. 83179-01-5
Cat. No. B1590812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate
CAS83179-01-5
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CSC2=C1Cl
InChIInChI=1S/C10H8ClNO2S/c1-2-14-10(13)6-5-12-7-3-4-15-9(7)8(6)11/h3-5H,2H2,1H3
InChIKeyBMGRDHCUAJOXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Chlorothieno[3,2-b]pyridine-6-carboxylate: Identity & Class Context


Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS 83179-01-5) is a chlorinated thienopyridine heterocycle bearing an ethyl ester at the 6-position [1]. Its molecular formula is C10H8ClNO2S with a molecular weight of 241.69 g/mol, and it typically appears as a pale yellow solid . This compound belongs to the thieno[3,2-b]pyridine class, a scaffold with established precedent as a privileged core for kinase inhibitor development [2].

Ethyl 7-Chlorothieno[3,2-b]pyridine-6-carboxylate: Analog Interchange Risks


Substituting this ethyl ester with in-class alternatives—such as the methyl ester analog (CAS 96516-52-8), the carboxylic acid derivative (CAS 90690-94-1), or non-chlorinated thieno[3,2-b]pyridine cores—introduces measurable deviations in molecular properties and synthetic utility that can derail established protocols. The chlorine at C7 serves as a critical nucleophilic displacement site for generating kinase-targeting derivatives [1], while the ethyl ester at C6 modulates lipophilicity (XLogP3 of approximately 2.9–3.1 for the core scaffold, with ester chain length directly affecting this parameter) relative to the methyl ester [2]. These differences are not cosmetic; they alter reaction kinetics in SNAr chemistry and downstream pharmacokinetic profiles of final drug candidates. As documented in the foundational J. Med. Chem. 2004 synthesis of Src kinase inhibitors, the ethyl ester is the entry point to the acid, amide, and nitrile intermediates—a sequence optimized specifically for the ethyl, not methyl, ester [1].

Ethyl 7-Chlorothieno[3,2-b]pyridine-6-carboxylate: Analog Comparison


Physicochemical Differences: Ethyl vs Methyl Ester

The ethyl ester derivative differs quantitatively from its closest analog, methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS 96516-52-8), in molecular weight and predicted lipophilicity [1]. The methyl ester analog has a molecular weight of 227.67 g/mol [2], while the target ethyl ester compound weighs 241.69 g/mol . The XLogP3 value for the methyl ester is computed as 2.4 [2]; the ethyl ester core scaffold (with variations at other substituents) yields higher logP values consistent with the additional methylene unit .

medicinal chemistry kinase inhibitors SAR studies

Validated Intermediate for Src Kinase Inhibitors

In a landmark J. Med. Chem. 2004 publication from Wyeth Research, ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (compound 4) was used as the essential starting material to generate a new class of Src kinase inhibitors [1]. The synthetic sequence—hydrolysis to acid 5, conversion to amide 6, dehydration to nitrile 7, and SNAr displacement of the 7-chloro group—was validated and published [1]. In contrast, the methyl ester analog (CAS 96516-52-8) is not documented as the starting material for any published kinase inhibitor lead series.

Src kinase oncology medicinal chemistry

C7-Chloro Reactivity: SNAr Derivatization vs Unsubstituted Core

The chlorine substituent at C7 enables nucleophilic aromatic substitution (SNAr) chemistry that is impossible with the unsubstituted thieno[3,2-b]pyridine core. This C7-chloro group has been exploited in multiple published studies to generate diverse kinase-targeting analogs [1][2]. Specifically, in the 2004 J. Med. Chem. paper, displacement of the 7-chloro group with 2,4-dichloro-5-methoxyaniline yielded the final Src inhibitor analog 8 [1]. Similarly, the 7-chloro group on the core scaffold has been utilized for SNAr reactions with amino and methoxy thiophenols to generate di(hetero)arylthioethers [2]. Non-chlorinated thieno[3,2-b]pyridine cores lack this reactive handle and require alternative functionalization strategies.

heterocyclic chemistry SNAr derivatization

Vendor QC: Batch-Specific Analytical Documentation

Reputable vendors supply this compound with a standard purity of 97% and provide batch-specific analytical reports including NMR, HPLC, and GC data . This level of quality control documentation enables direct verification of identity and purity before committing to multi-step syntheses. In contrast, the methyl ester analog is typically offered at 95% purity by many vendors , and the carboxylic acid derivative (CAS 90690-94-1) lacks standardized QC reporting across suppliers.

QC analytical chemistry procurement

Ethyl 7-Chlorothieno[3,2-b]pyridine-6-carboxylate: Application Scenarios


Kinase Inhibitor Lead Generation: Src & VEGFR2

This compound is the validated starting material for generating 7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile Src kinase inhibitors, as published in J. Med. Chem. 2004 by Wyeth Research [1]. The three-step conversion from ethyl ester to acid to amide to nitrile is optimized and reproducible. Procurement of this specific ethyl ester (rather than the methyl ester) aligns with the published synthetic route, enabling direct replication and SAR expansion without route re-optimization [1]. The 7-chloro group further permits SNAr diversification to explore VEGFR2 and other kinase targets, as demonstrated in related thienopyridine kinase inhibitor programs [2].

Di(hetero)arylthioether Library Synthesis for Antitumor Screening

The C7-Cl handle enables SNAr chemistry with amino or methoxy thiophenols to generate di(hetero)arylthioethers in good to high yields, as demonstrated in the synthesis of analogs 1a–f [1]. This reactivity profile supports parallel library synthesis for antitumor screening campaigns. The ethyl ester at C6 can be retained during C7 derivatization, providing a modular scaffold for exploring SAR at two distinct positions. Non-chlorinated thieno[3,2-b]pyridine cores lack this reactive C7 handle and cannot participate in analogous diversification strategies [1].

One-Pot SNAr–CuAAC Derivatization

The 7-chloro group on the thieno[3,2-b]pyridine core has been successfully employed in a one-pot SNAr–CuAAC (copper-catalyzed azide-alkyne cycloaddition) sequence in PEG400 to generate 7-triazolyl derivatives [1]. This methodology, reported as the first one-pot procedure starting from a halogenated heteroaromatic system, enables efficient generation of triazole-containing analogs for antitumor evaluation [1]. The ethyl ester at C6 remains intact under these reaction conditions, preserving a functional handle for further elaboration or prodrug strategies [1].

Regulated Intermediate Procurement

With vendor-supplied 97% purity and batch-specific NMR, HPLC, and GC analytical documentation [1], this compound meets the traceability and quality requirements for GLP and GMP intermediate sourcing. The availability of comprehensive QC data supports regulatory filing needs and enables consistent lot-to-lot performance in multi-step pharmaceutical syntheses. Procurement of this validated ethyl ester intermediate, rather than lower-purity analogs (e.g., methyl ester at 95% purity [2]), reduces the risk of impurity-related process deviations and failed batch releases [1].

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